molecular formula C10H5F15OS B14320947 S-Ethyl pentadecafluorooctanethioate CAS No. 111918-92-4

S-Ethyl pentadecafluorooctanethioate

Cat. No.: B14320947
CAS No.: 111918-92-4
M. Wt: 458.19 g/mol
InChI Key: ISLZADUTZXUCFS-UHFFFAOYSA-N
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Description

This structure confers unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobic/lipophobic behavior.

Properties

CAS No.

111918-92-4

Molecular Formula

C10H5F15OS

Molecular Weight

458.19 g/mol

IUPAC Name

S-ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanethioate

InChI

InChI=1S/C10H5F15OS/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3

InChI Key

ISLZADUTZXUCFS-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl pentadecafluorooctanethioate typically involves the reaction of pentadecafluorooctanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C8F15COCl+C2H5SHC8F15COSC2H5+HCl\text{C}_8\text{F}_{15}\text{COCl} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{C}_8\text{F}_{15}\text{COSC}_2\text{H}_5 + \text{HCl} C8​F15​COCl+C2​H5​SH→C8​F15​COSC2​H5​+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl pentadecafluorooctanethioate undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

S-Ethyl pentadecafluorooctanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Ethyl pentadecafluorooctanethioate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins, enzymes, and cell membranes, altering their structure and function.

    Pathways Involved: It can affect signaling pathways related to lipid metabolism, oxidative stress, and inflammation. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentadecafluorooctanoic Acid (PFOA, CAS 335-67-1)

  • Structural Differences : PFOA contains a carboxylic acid group (-COOH) instead of a thioester (-S-Ethyl). This difference impacts solubility, with PFOA being more polar and water-soluble than S-ethyl pentadecafluorooctanethioate.
  • Persistence : Both compounds share a perfluorinated carbon chain, which resists enzymatic and environmental degradation. The Stockholm Convention identifies PFOA as a persistent organic pollutant (POP) with a half-life exceeding years in water and soil .
  • Regulatory Status: PFOA and its salts are restricted globally under the Stockholm Convention due to toxicity and bioaccumulation risks .

Perfluorooctane Sulfonic Acid (PFOS, CAS 1763-23-1)

  • Functional Group: PFOS has a sulfonic acid group (-SO3H), enhancing its ionic strength and environmental mobility compared to the non-ionic thioester group in this compound.
  • Bioaccumulation : PFOS exhibits higher bioaccumulation factors (BAFs) in aquatic organisms due to its strong protein-binding affinity. The thioester group in this compound may reduce this affinity, though empirical data are lacking .

Ethyl Perfluorooctane Sulfonamide (EtFOSA, CAS 4151-50-2)

  • Structure-Activity Relationship : EtFOSA contains a sulfonamide group linked to an ethyl chain, whereas this compound features a sulfur-ester bond. Sulfonamides are more prone to hydrolytic degradation than thioesters, suggesting that this compound may persist longer in alkaline environments .

Data Tables

Table 1: Comparative Properties of Selected Perfluorinated Compounds

Property This compound PFOA PFOS EtFOSA
Molecular Formula C10H5F15S C8HF15O2 C8HF17O3S C10H6F17NO2S
Functional Group Thioester (-S-Ethyl) Carboxylic Acid Sulfonic Acid Sulfonamide
Water Solubility Low (estimated) High Moderate Low
Half-Life (Soil) Unknown (likely >5 years) 5–8 years 10–15 years 2–4 years
Regulatory Status Under review as PFOA-related Restricted Restricted Restricted

Research Findings

  • Degradation Pathways : While PFOA degrades minimally under natural conditions, thioesters like this compound may undergo slower hydrolysis due to the stability of the C-F bond and sulfur linkage .
  • Toxicity Profile: Limited studies exist on the thioester derivative, but PFAS compounds generally exhibit hepatotoxicity and endocrine-disrupting effects. The ethyl group in this compound could influence metabolic activation pathways compared to PFOA .

Regulatory and Environmental Considerations

This compound’s regulatory fate hinges on whether it is classified as a “PFOA-related compound” under the Stockholm Convention. Current guidance emphasizes phasing out all non-essential PFAS uses to mitigate long-term ecological risks .

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